3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-13-16(14(2)23-19-13)25(20,21)18-12-17(8-10-22-11-9-17)24-15-6-4-3-5-7-15/h3-7,18H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAIDZHHWMKLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Sulfonamide Group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Tetrahydropyran Moiety: The final step involves the nucleophilic substitution reaction where the phenylthio-tetrahydropyran derivative is introduced to the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamides, including the compound . Sulfonamides are known for their broad-spectrum antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains, including those resistant to conventional antibiotics .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with the isoxazole and sulfonamide functionalities showed enhanced activity compared to traditional sulfonamides, indicating the potential for developing new antibacterial agents .
Antifungal Properties
The antifungal activity of sulfonamides has also been documented. Compounds similar to 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide have been synthesized and tested against various fungal pathogens, including Candida albicans.
Case Study: Antifungal Screening
In a comparative study, several derivatives were synthesized and evaluated for their antifungal properties. The most active compounds displayed minimum inhibitory concentrations (MICs) lower than those of established antifungal agents like fluconazole, suggesting their potential as effective antifungal therapies .
Anti-HIV Activity
Sulfonamides have been investigated for their antiviral properties, particularly against HIV. The unique structure of 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide may enhance its ability to inhibit viral replication.
Case Study: HIV Inhibition
A series of experiments demonstrated that certain sulfonamide derivatives exhibited significant anti-HIV activity in vitro. The mechanism appears to involve interference with viral entry or replication processes, making these compounds candidates for further development as antiviral agents .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in disease processes. For instance, some studies have reported that sulfonamide derivatives can inhibit carbonic anhydrase isozymes and other relevant enzymes linked to metabolic disorders.
Case Study: Enzyme Inhibition
Research focusing on the inhibition of dimethylarginine dimethylaminohydrolase (DDAH) revealed that specific derivatives could effectively reduce enzyme activity at low concentrations. This suggests potential applications in treating conditions associated with elevated levels of asymmetric dimethylarginine (ADMA), such as cardiovascular diseases .
Synthesis and Modification
The synthesis of 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions including cycloaddition techniques and functional group transformations. Recent advancements have improved the efficiency and yield of these synthetic pathways.
Synthesis Overview
The synthesis often employs stable sulfonate esters as intermediates in the formation of the sulfonamide linkages. This method enhances regioselectivity and yields diverse structural variants suitable for biological evaluation .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituents
Compound 27 (Molecules, 2015) :
Triazole-thione Derivative (Int. J. Mol. Sci., 2014) :
Patent Derivatives (European Patent, 2021) :
Target Compound :
- Core : Isoxazole sulfonamide with tetrahydro-2H-pyran.
- Key Features: Phenylthio group increases lipophilicity (clogP ~3.5 estimated) compared to chlorophenyl (Compound 27, clogP ~4.2) .
Functional Group Impact
- Sulfonamide vs. Sulfonyl: The sulfonamide in the target compound and Compound 27 enables hydrogen bonding, critical for enzyme inhibition. In contrast, the sulfonyl group in the triazole-thione increases polarity but reduces hydrogen-bond donor capacity .
- Tetrahydro-2H-pyran vs. Linear Chains : The cyclic ether in the target compound improves metabolic stability compared to the butyl chain in Compound 27, as ethers resist oxidative degradation better than alkyl groups .
Biological Activity
3,5-Dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 346.44 g/mol. Its structure features an isoxazole ring, a sulfonamide group, and a tetrahydropyran moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily involves inhibition of certain enzymes and interaction with various biological pathways:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Antimicrobial Activity : Research indicates that related sulfonamide compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial folate synthesis pathways, thereby inhibiting growth .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of sulfonamide derivatives found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 100 to 400 µg/mL for various tested strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 100 | Staphylococcus aureus |
| Compound B | 200 | Escherichia coli |
| Compound C | 400 | Pseudomonas aeruginosa |
Case Studies
- Case Study on Neuroprotective Effects : A recent investigation into the neuroprotective effects of isoxazole derivatives demonstrated that compounds similar to the target compound improved cognitive functions in animal models through AChE inhibition .
- Antimicrobial Testing : A series of studies evaluated the antimicrobial properties of sulfonamide derivatives against multiple pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as therapeutic agents .
Toxicological Profile
While the biological activities are promising, it is essential to assess the toxicological profile of this compound:
- Genotoxicity Studies : Preliminary studies suggest that related compounds do not exhibit significant genotoxic effects in standard assays such as the Ames test .
- Repeated Dose Toxicity : In rodent studies, no significant adverse effects were noted at doses up to 1600 mg/kg, indicating a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
